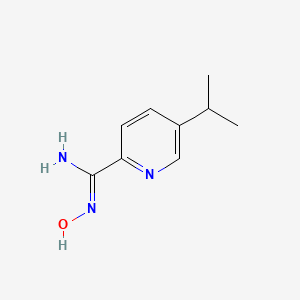

N-Hydroxy-5-isopropylpicolinimidamide

Beschreibung

N-Hydroxy-5-isopropylpicolinimidamide is a substituted picolinimidamide derivative characterized by an isopropyl group at the 5-position of the pyridine ring and a hydroxy-imidamide functional group.

Eigenschaften

Molekularformel |

C9H13N3O |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

N'-hydroxy-5-propan-2-ylpyridine-2-carboximidamide |

InChI |

InChI=1S/C9H13N3O/c1-6(2)7-3-4-8(11-5-7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |

InChI-Schlüssel |

HYVYFQSQXVZHPD-UHFFFAOYSA-N |

Isomerische SMILES |

CC(C)C1=CN=C(C=C1)/C(=N/O)/N |

Kanonische SMILES |

CC(C)C1=CN=C(C=C1)C(=NO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-isopropylpicolinimidamide typically involves the reaction of 5-isopropylpicolinimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH to optimize yield and purity.

Industrial Production Methods

Industrial production of N-Hydroxy-5-isopropylpicolinimidamide may involve large-scale synthesis using automated reactors. The process is scaled up from laboratory conditions, ensuring that the reaction parameters are maintained to achieve consistent quality. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-5-isopropylpicolinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted picolinimidamide compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-5-isopropylpicolinimidamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or activator.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-Hydroxy-5-isopropylpicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-Hydroxy-5-isopropylpicolinimidamide with analogs sharing the picolinimidamide backbone but differing in substituents at the 5-position or functional group modifications. Key structural and physicochemical distinctions are highlighted (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Polarity and Reactivity: The isopropyl group in N-Hydroxy-5-isopropylpicolinimidamide confers greater hydrophobicity compared to the trifluoromethyl (polar, electron-withdrawing) or methoxy (polar, electron-donating) groups. The N-hydroxyimidamide group is common across all analogs, suggesting shared reactivity (e.g., metal coordination or radical scavenging).

Steric and Electronic Differences :

- The trifluoromethyl analog (205.14 g/mol) has a higher molecular weight and polar surface area due to fluorine atoms, which may enhance metabolic stability but reduce bioavailability.

- Methoxy and alkoxy derivatives (e.g., pentyloxy, propoxy) introduce positional and chain-length variations, altering binding affinity in hypothetical enzyme interactions.

Similarity Scores and Functional Implications :

- The highest structural similarity (0.91) is observed with N-Hydroxy-5-methoxypicolinimidamide , indicating that alkyl/alkoxy substituents at the 5-position are more critical for functional mimicry than halogenated groups.

- Lower similarity scores for 4-pentyloxy (0.81) and 3-propoxy (0.75) highlight the importance of substituent position and chain length.

Research Implications and Limitations

- Synthetic Accessibility : Isopropyl and trifluoromethyl analogs may require distinct synthetic routes due to the challenges of introducing branched alkyl vs. fluorinated groups .

- Biological Data Gaps : While structural comparisons are feasible, experimental data (e.g., IC50 values, binding constants) for N-Hydroxy-5-isopropylpicolinimidamide remain scarce, limiting direct pharmacological comparisons.

- Computational Predictions : Molecular docking or QSAR modeling could further elucidate how substituent variations influence target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.